molecular formula C14H18N4O B12515696 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole CAS No. 651769-69-6

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

Cat. No.: B12515696
CAS No.: 651769-69-6
M. Wt: 258.32 g/mol
InChI Key: LISAFJLEBZQKCV-UHFFFAOYSA-N
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Description

5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole is a synthetic organic heterocyclic compound belonging to the tetrazole class, characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom . This specific derivative is of significant interest in medicinal chemistry and drug discovery, primarily due to the tetrazole moiety's role as a metabolically stable bioisostere for a carboxylic acid or cis-amide group . The incorporation of a lipophilic cyclohexylmethoxy group attached to the phenyl ring can enhance membrane permeability and influence the molecule's interaction with hydrophobic binding pockets in biological targets. Tetrazoles are featured in numerous FDA-approved drugs and are investigated for treatments against various diseases, including hypertension, type 2 diabetes mellitus, and microbial infections . They are known to participate in diverse intermolecular interactions, such as hydrogen bonding, with biological targets, which is crucial for their activity . The distinct 2H-tautomeric form of this tetrazole derivative may be preferred in certain non-polar environments, which can affect its binding characteristics . Researchers value this compound for developing new therapeutic agents, particularly as an Angiotensin II Receptor Blocker (ARB) scaffold, given the established use of tetrazoles in antihypertensive drugs like valsartan . Its potential applications also extend to serving as a ligand in coordination chemistry and as a building block for synthesizing more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651769-69-6

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

InChI

InChI=1S/C14H18N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h6-9,11H,1-5,10H2,(H,15,16,17,18)

InChI Key

LISAFJLEBZQKCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Cyclohexylmethoxy)benzonitrile Intermediate

The phenyl ether moiety is typically introduced via nucleophilic substitution or alkylation. Key methods include:

Alkylation of 4-Hydroxybenzonitrile

Reagents :

  • 4-Hydroxybenzonitrile
  • Cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide or chloride)
  • Base: K₂CO₃ or KI
  • Solvent: DMF or acetone

Procedure (adapted from):

  • Mix 4-hydroxybenzonitrile (80 mmol), cyclohexylmethyl bromide (100 mmol), K₂CO₃ (160 mmol), and KI (8 mmol) in DMF.
  • Heat at 60–80°C for 12–24 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75%

Alternative Etherification Catalysts

Recent methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene/water biphasic systems to improve efficiency.

Tetrazole Ring Formation

The nitrile group is converted to a tetrazole via [2+3] cycloaddition with azides. Multiple approaches are documented:

Classical Hydrazoic Acid Method

Reagents :

  • 4-(Cyclohexylmethoxy)benzonitrile
  • Sodium azide (NaN₃)
  • Ammonium chloride (NH₄Cl)
  • Solvent: DMF or DMSO

Procedure (from):

  • Reflux 4-(cyclohexylmethoxy)benzonitrile (1 mmol), NaN₃ (1.5 mmol), and NH₄Cl (1 mmol) in DMF at 110°C for 12–24 hours.
  • Acidify with HCl, extract with ethyl acetate, and recrystallize.

Yield : 70–85%

Catalytic Methods

SnCl₂-Nano-SiO₂ Catalysis

Conditions :

  • Catalyst: SnCl₂-loaded silica nanoparticles (10 mol%)
  • Solvent: DMF
  • Temperature: 100°C, 4 hours
    Yield : 92%
Copper(I) Chloride

Conditions :

  • Catalyst: CuCl (4 mol%)
  • Solvent: DMF
  • Temperature: 120°C, 12 hours
    Yield : 90%
Microwave-Assisted Synthesis

Conditions :

  • Solvent: Isopropanol/water (3:1)
  • Catalyst: InCl₃ (20 mol%)
  • Microwave: 160°C, 1 hour
    Yield : 89%

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%)
Classical NaN₃/NH₄Cl None 110 24 85
SnCl₂-Nano-SiO₂ SnCl₂-SiO₂ 100 4 92
CuCl CuCl 120 12 90
Microwave InCl₃ 160 1 89

Key Findings :

  • Catalytic methods (SnCl₂, CuCl) reduce reaction time by 50–80% compared to classical methods.
  • Microwave synthesis achieves near-quantitative yields in 1 hour but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted tetrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Tetrazoles, including 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole, have been investigated for their antimicrobial properties. Research indicates that tetrazole derivatives exhibit significant activity against a range of pathogens.

  • Mechanism of Action : The mechanism often involves the disruption of cellular processes in bacteria and fungi, leading to cell death. For instance, tetrazoles have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin .
  • Case Studies : In one study, a series of substituted tetrazoles were synthesized and evaluated for their antibacterial efficacy, revealing that certain compounds had MIC values significantly lower than established antibiotics .

Antiviral Properties

The antiviral potential of tetrazole derivatives has also been explored, particularly their ability to inhibit viral replication.

  • Inhibition of Viral Enzymes : Compounds such as 5-(phosphonomethyl)-1H-tetrazole have demonstrated effectiveness against Herpes Simplex Virus types 1 and 2 by inhibiting viral DNA polymerases. This suggests that similar derivatives may possess comparable antiviral activity .
  • Research Findings : Studies have indicated that some tetrazoles exhibit higher anti-TMV (Tobacco Mosaic Virus) activity than ribavirin, a standard antiviral treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazoles is another area of interest, particularly regarding their role as cyclooxygenase-2 (COX-2) inhibitors.

  • Clinical Relevance : COX-2 inhibitors are crucial in managing pain and inflammation. Tetrazole derivatives have been shown to act as effective COX-2 inhibitors, offering therapeutic options for conditions like arthritis and other inflammatory diseases .
  • Experimental Evidence : In vitro studies demonstrated that certain tetrazole compounds could significantly reduce inflammation markers in cell cultures, suggesting their potential utility in anti-inflammatory therapies .

Other Therapeutic Applications

Beyond antimicrobial and antiviral effects, this compound is being investigated for additional therapeutic applications:

  • Diabetes Management : Some studies have reported that tetrazole derivatives can lower glucose and lipid levels in animal models, indicating potential use in diabetes treatment .
  • Cancer Research : Preliminary research suggests that tetrazoles may exhibit anticancer properties by inducing apoptosis in cancer cell lines .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
Anti-inflammatoryCOX-2 inhibition
Diabetes ManagementGlucose and lipid lowering
Cancer ResearchInduction of apoptosis

Mechanism of Action

The mechanism of action of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

Structural Features and Substituent Effects

Target Compound :
  • Core structure : 2H-tetrazole.
  • Substituent : 4-(Cyclohexylmethoxy)phenyl at the 5-position.
  • Key properties : The bulky cyclohexylmethoxy group introduces steric hindrance and increases hydrophobicity.
Analogues :

5-(4-Methoxybenzyl)-2H-tetrazole (): Substituent: 4-Methoxybenzyl group. Structural difference: A methoxybenzyl group replaces the cyclohexylmethoxy-phenyl moiety.

5-(4-(Methylthio)phenyl)-1H-tetrazole ():

  • Substituent: Methylthio-phenyl group.
  • Impact: The sulfur atom in the methylthio group may enhance electronic interactions (e.g., with metal ions) compared to the oxygen in the cyclohexylmethoxy group .

5-[(2,4-Dichlorobenzyl)oxy]-2-(4-nitrophenyl)ethylthio-1H-tetrazole (): Substituent: Dichlorobenzyloxy and nitroaryl groups.

5-(Cyclohexylthio)-2H-tetrazole ():

  • Substituent: Cyclohexylthio group.
  • Impact: The thioether linkage provides different electronic and coordination properties compared to the ether linkage in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Substituent Effects Reference
5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole Not reported ~288.36 (calc.) High lipophilicity, steric bulk Target Compound
5-(4-Methoxybenzyl)-2H-tetrazole Not reported 176.18 Moderate solubility in polar solvents
5-(4-(Methylthio)phenyl)-1H-tetrazole 214–215 192.24 Enhanced metal coordination capacity
5-(Cyclohexylthio)-2H-tetrazole Not reported 184.27 Thioether-based reactivity

Notes:

  • The target compound’s cyclohexylmethoxy group likely results in a higher melting point than methoxybenzyl analogues due to increased molecular symmetry and packing efficiency.
  • Methylthio-substituted tetrazoles exhibit higher melting points (214–215°C) owing to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .

Biological Activity

5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, synthesis, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Research has shown that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that various tetrazole compounds can inhibit the growth of cancer cell lines such as HepG2 (human liver carcinoma) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Tetrazoles have been noted for their antimicrobial activities, including antibacterial and antifungal effects. In particular, studies have highlighted that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazoles is another area of interest. Compounds within this class have been reported to exhibit inhibitory effects on inflammatory mediators, suggesting their potential use in treating conditions characterized by inflammation .

Other Biological Activities

In addition to anticancer and antimicrobial properties, tetrazoles have been investigated for various other biological activities:

  • Analgesic Effects : Some studies suggest that certain tetrazole derivatives may act as analgesics, providing pain relief through multi-target mechanisms .
  • Antidiabetic Activity : Research indicates that tetrazole derivatives can lower glucose levels, making them candidates for diabetes management .
  • Neuroprotective Effects : There is emerging evidence that compounds like this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate aryl halides with sodium azide under controlled conditions to form the tetrazole ring. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect the biological activity. For example, substituents that enhance lipophilicity or electronic properties can improve potency against specific targets .

Case Studies

  • Anticancer Study : In vitro studies demonstrated that a series of tetrazole derivatives, including those similar to this compound, showed promising results in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Study : A comparative analysis revealed that certain tetrazoles exhibited superior antimicrobial activity compared to standard antibiotics against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting their potential as alternative therapeutic agents in infectious diseases .

Q & A

Q. What are the standard synthetic routes for preparing 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole, and how can regioselectivity be controlled?

The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, coupling cyclohexylmethoxy-substituted phenyl precursors with tetrazole-forming agents (e.g., sodium azide and nitriles) under acidic conditions. Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. highlights regioselective coupling using PEG-400 as a solvent and heterogenous catalysts (e.g., Bleaching Earth Clay) to favor the 1H-tetrazole tautomer .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • IR spectroscopy : Identifies the tetrazole ring (C=N stretching at ~1500–1600 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
  • NMR : 1^1H NMR confirms cyclohexylmethoxy protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR distinguishes the tetrazole carbon (δ ~150–160 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) or ORTEP-3 ( ) determines bond lengths, angles, and tautomeric forms. For hydrates or solvates, refinement against high-resolution data (e.g., ) resolves hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Water-ethanol mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes byproducts .
  • TLC monitoring : Ensures reaction completion and identifies impurities .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing tautomerism in this compound?

Density Functional Theory (DFT) calculations predict the stability of 1H- vs. 2H-tetrazole tautomers. Comparing computed NMR chemical shifts with experimental data ( ) validates the dominant tautomer. Molecular dynamics simulations further assess solvent effects on tautomeric equilibrium .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Optimized reaction conditions : Elevated temperatures (70–80°C) and polar aprotic solvents (DMSO, PEG-400) enhance reaction rates .
  • Catalyst screening : Acidic or basic catalysts (e.g., glacial acetic acid) improve cyclization efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) to prevent side reactions .

Q. How are biological activities of this compound evaluated in pharmacological studies?

  • In vitro assays : Test antimicrobial, anticancer, or enzyme inhibitory activity (e.g., kinase inhibition in ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclohexylmethoxy group) to correlate structural changes with bioactivity .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity using LCMS and cell-based models .

Q. What experimental and analytical challenges arise in resolving data contradictions (e.g., NMR vs. XRD results)?

  • Tautomeric equilibria : Variable tautomer ratios in solution (NMR) vs. solid-state (XRD) require complementary techniques (e.g., variable-temperature NMR) .
  • Crystallization artifacts : Hydrate formation () may alter observed bond angles; DSC/TGA confirms thermal stability .

Methodological Guidelines

Q. How to design a scalable synthesis protocol for this compound?

  • Batch optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR or Raman spectroscopy.
  • Green chemistry : Replace toxic solvents (DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What safety protocols are critical when handling tetrazole derivatives?

  • Explosivity risk : Avoid dry isolation of tetrazoles; maintain wet conditions during purification .
  • Ventilation : Use fume hoods to mitigate exposure to azide precursors.
  • Waste disposal : Neutralize reactive intermediates (e.g., hydrazoic acid) before disposal .

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